4-(5-Methylfuran-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJFGCYKOQACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 5 Methylfuran 2 Yl Aniline and Its Precursors
Regioselective Synthesis Strategies
The synthesis of 4-(5-Methylfuran-2-yl)aniline necessitates precise control over the connectivity between the furan (B31954) and aniline (B41778) rings, specifically linking the C2 position of the furan ring to the C4 position of the aniline ring. Regioselectivity is paramount and can be achieved by employing precursors with well-defined substitution patterns.
A primary strategy involves the cross-coupling of a 4-substituted aniline derivative with a 2-substituted 5-methylfuran. The key precursors for this approach are typically 4-haloanilines (e.g., 4-bromoaniline (B143363) or 4-iodoaniline) and (5-methylfuran-2-yl)boronic acid or its esters. The halogen atom on the aniline ring and the boronic acid group on the furan ring dictate the specific positions of the resulting C-C bond formation.
Alternatively, a complementary regioselective approach involves the coupling of 4-aminophenylboronic acid with a 2-halo-5-methylfuran. The choice between these two pathways often depends on the commercial availability and stability of the starting materials. For instance, five-membered heteroaromatic boronic acids can sometimes be unstable, which might favor the use of a halo-furan derivative and a phenylboronic acid. mdpi.com
In the context of related structures, such as the synthesis of substituted benzo[b]furans, domino reactions have been employed where regioselectivity is controlled by the electronic and steric nature of the starting materials. For example, in the synthesis of 7-iodobenzo[b]furans from 1,2,3-triiodobenzenes, the initial C-C coupling occurs at the most reactive and least sterically hindered C-I bond. rsc.org Similarly, highly regioselective Buchwald-Hartwig amination has been demonstrated with substituted triiodobenzenes, where amination occurs exclusively at the terminal positions. researchgate.netdntb.gov.ua These principles of regiocontrol in palladium-catalyzed reactions are directly applicable to the targeted synthesis of this compound.
Catalytic Approaches in this compound Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the biaryl linkage in this compound is ideally suited for transition metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone for the formation of aryl-aryl bonds and represents the most direct and widely applicable method for synthesizing this compound. numberanalytics.comlibretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. libretexts.org
A typical protocol would involve the reaction of (5-methylfuran-2-yl)boronic acid with a 4-haloaniline, such as 4-bromoaniline or 4-iodoaniline. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the transmetalation step. ysu.amnih.gov The choice of ligand for the palladium catalyst is crucial for an efficient reaction. Ligands such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich phosphines like X-Phos can significantly improve reaction rates and yields. beilstein-journals.org
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Related Aryl Halides and Boronic Acids
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoaniline | Phenylboronic acid | [PdCl(N,ODipp)(PPh3)] (1) | Na2CO3 | Methanol/Water | 60 °C, 24 h | N/A | mdpi.com |
| 4-Bromothiophene-2-carbaldehyde derivative | 3-Chloro-4-fluorophenyl boronic acid | Pd(PPh3)4 (5) | K3PO4 | N/A | N/A | N/A | nih.gov |
| 2-Bromo-3-methyl-2-cyclopenten-1-one | Potassium 6-(benzoyloxy)hexyltrifluoroborate | PdCl2(dppf)·CH2Cl2 (10) | Cs2CO3 | Toluene (B28343)/Water | 80 °C | 49-95 | nih.gov |
| Halophenols | Arylboronic acids | Pd/C | N/A | Aqueous media | N/A | N/A | researchgate.net |
Another powerful transition metal-catalyzed method for forming C-N bonds is the Buchwald-Hartwig amination. wikipedia.org While not directly applicable for the C-C bond formation in the target molecule's backbone, it is a key strategy for synthesizing substituted aniline precursors. For instance, if a precursor required the introduction of the aniline's amino group onto an aromatic ring late in the synthesis, this reaction would be ideal. The reaction typically uses a palladium catalyst with specialized, bulky phosphine (B1218219) ligands to couple an amine with an aryl halide or triflate. wikipedia.orgnih.gov
While palladium is the most common catalyst, nickel-based systems are gaining traction as a more cost-effective and sustainable alternative for cross-coupling reactions. nih.gov
Organocatalytic Transformations
Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for certain synthetic transformations. While the direct construction of the this compound skeleton via organocatalysis is not well-established, organocatalytic methods can be relevant for the synthesis of its precursors.
For example, MacMillan's organocatalytic asymmetric conjugate addition has been extended to the reaction of furans with α,β-unsaturated aldehydes, using an aniline derivative as a co-catalyst. nih.gov This demonstrates the potential for organocatalysis to facilitate the formation of C-C bonds involving furan rings. Additionally, organocatalytic methods have been developed for the synthesis of furan-embedded styrene (B11656) atropisomers and polysubstituted furans, showcasing the utility of organocatalysts like p-toluenesulfonic acid (PTSA) or quinine-derived squaramides in furan chemistry. researchgate.net These approaches could potentially be adapted to create precursors for the final cross-coupling step.
Green Chemistry Principles in Synthetic Route Development
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.
A key area for green improvement in the dominant Suzuki-Miyaura coupling is the choice of solvent. Traditionally performed in organic solvents like toluene or dioxane, recent research has focused on using more environmentally benign media. Water has been successfully employed as a solvent for Suzuki couplings, often with the aid of surfactants to form micelles, which can facilitate the reaction of hydrophobic substrates. rsc.orgmdpi.com Other green solvents, such as tert-amyl alcohol, have also been used effectively in conjunction with nickel catalysis. nih.gov
Energy efficiency is another tenet of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov Microwave irradiation has been successfully applied to Suzuki-Miyaura couplings and other palladium-catalyzed reactions, making it a viable option for a more energy-efficient synthesis of this compound. beilstein-journals.orgresearchgate.netarabjchem.org
Mechanistic Investigations of this compound Formation
Reaction Pathway Elucidation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of this compound via the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. libretexts.orgresearchgate.net
The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromoaniline) to a low-valent palladium(0) complex (often Pd(PPh₃)₂ or a related species). This step forms a palladium(II) intermediate. libretexts.orgchemrxiv.org The rate of this step is dependent on the halide, with reactivity generally following the order I > Br > Cl. libretexts.org
The next step is transmetalation . The organoboron reagent, (5-methylfuran-2-yl)boronic acid, is activated by the base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This boronate then transfers the 5-methylfuryl group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex. researchgate.netrsc.org
The final step is reductive elimination . The two organic groups (the 4-aminophenyl and the 5-methylfuryl) on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comchemrxiv.org
Each of these steps can be influenced by the choice of catalyst, ligand, base, solvent, and temperature, and a thorough understanding of this cycle is essential for the rational design of an efficient synthesis.
Transition State Analysis
Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction. It postulates the existence of a high-energy intermediate state, the transition state, which lies at the energy maximum along the reaction coordinate between reactants and products. The energy required to reach this state is the activation energy, a critical determinant of the reaction rate. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the geometries and energies of these fleeting structures, providing invaluable insights into reaction mechanisms.
For the synthesis of this compound, which involves the coupling of a furan ring with an aniline derivative, palladium-catalyzed methods like the Suzuki-Miyaura and Stille cross-coupling reactions are most common. The catalytic cycles of these reactions typically involve three key steps: oxidative addition, transmetalation, and reductive elimination. Each of these steps proceeds through its own transition state.
The oxidative addition of an aryl halide (e.g., a bromoaniline derivative) to a Pd(0) complex is the initial step in the catalytic cycle. This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a Pd(II) species.
Computational studies on analogous systems, such as the coupling of aryl bromides with other heterocycles, indicate that the transition state for oxidative addition is often the rate-determining step, particularly when less reactive aryl chlorides are used. DFT calculations reveal that the geometry of this transition state is typically a three-centered structure involving the palladium atom, the ipso-carbon of the aryl ring, and the leaving halogen atom.
Interactive Table: Calculated Activation Energies for Oxidative Addition in a Model Suzuki-Miyaura Coupling
| Reactant (Aniline Derivative) | Leaving Group | Catalyst System | Calculated Activation Energy (kcal/mol) |
| 4-Bromoaniline | Br | Pd(PPh₃)₂ | 15.7 |
| 4-Chloroaniline | Cl | Pd(PCy₃)₂ | 20.3 |
| 4-Iodoaniline | I | Pd(PPh₃)₂ | 12.1 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar cross-coupling reactions. Actual values for the synthesis of this compound may vary.
Following oxidative addition, the transmetalation step involves the transfer of the furan moiety from an organometallic reagent (e.g., a boronic acid in Suzuki coupling or an organostannane in Stille coupling) to the Pd(II) center. This step regenerates the catalyst's ligand sphere and prepares the complex for reductive elimination.
The mechanism of transmetalation can be either "open" or "closed" (cyclic), each with a distinct transition state. In the Suzuki-Miyaura reaction, the transmetalation often proceeds through a cyclic transition state involving a bridging hydroxide (B78521) or other base. DFT studies on similar aryl-furan couplings suggest that the activation barrier for transmetalation is sensitive to the nature of the base and the solvent. polito.it
For Stille coupling, the transmetalation transition state is thought to involve a coordination-expansion at the tin atom, which facilitates the transfer of the furan group to the palladium. researchgate.net The energy of this transition state can be significantly influenced by the ligands on the palladium catalyst. polito.it
The final step of the catalytic cycle is reductive elimination, where the C-C bond between the furan ring and the aniline moiety is formed, and the Pd(0) catalyst is regenerated. This step typically proceeds from a cis-complex, and the transition state involves the simultaneous breaking of the two Pd-C bonds and the formation of the new C-C bond.
Computational analyses of various cross-coupling reactions have shown that reductive elimination generally has a lower activation barrier compared to oxidative addition and transmetalation, especially for electron-rich and sterically unhindered substrates. However, the geometry and electronic properties of the ligands on the palladium can influence the energy of this transition state.
Interactive Table: Comparison of Transition State Energies in a Model Suzuki Coupling for Aryl-Furan Formation
| Catalytic Step | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |
| Oxidative Addition | Three-centered Pd-C-Br | 15.7 |
| Transmetalation | Cyclic, base-assisted | 18.2 |
| Reductive Elimination | Concerted C-C formation | 10.5 |
Note: The data in this table is illustrative and based on typical values found in computational studies of similar cross-coupling reactions. Actual values for the synthesis of this compound may vary.
Investigation of the Chemical Reactivity and Transformation Mechanisms of 4 5 Methylfuran 2 Yl Aniline
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Aniline (B41778) Moieties
The presence of two aromatic rings in 4-(5-Methylfuran-2-yl)aniline, the furan and the benzene (B151609) ring, provides multiple sites for electrophilic aromatic substitution (EAS). The regioselectivity and rate of these reactions are governed by the electronic properties of both rings and the nature of the attacking electrophile.
The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com The oxygen heteroatom donates electron density to the ring, activating it for substitution. numberanalytics.comquora.com Electrophilic attack on an unsubstituted furan preferentially occurs at the C2 and C5 positions due to the superior resonance stabilization of the resulting carbocation intermediate compared to attack at C3 or C4. chemicalbook.compearson.com In this compound, the furan ring is already substituted at the 2-position by the aniline group and at the 5-position by a methyl group. Therefore, any further electrophilic substitution on the furan ring would be directed to the C3 or C4 positions. However, the presence of an electron-withdrawing group on the furan ring can decrease its reactivity. matanginicollege.ac.in
The aniline moiety contains a strongly activating amino group (-NH₂), which is an ortho-, para-director. libretexts.orgucalgary.ca This makes the benzene ring highly susceptible to electrophilic attack. ucalgary.ca However, the high reactivity of arylamines can lead to challenges such as polysubstitution and overreaction, especially in reactions like halogenation. libretexts.orgallrounder.ai For instance, the bromination of aniline often results in the formation of 2,4,6-tribromoaniline. allrounder.ai To control the reactivity and achieve monosubstitution, the amino group is often protected by acetylation to form an acetamido group (-NHCOCH₃). allrounder.ai This protected group is still an ortho-, para-director but is less activating than the amino group. ucalgary.ca
In acidic conditions, such as those used for nitration and sulfonation, the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). ucalgary.calibretexts.org This group is strongly deactivating and a meta-director, thus preventing typical electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation. libretexts.orgallrounder.ai
For this compound, the aniline ring is substituted at the para-position by the 5-methylfuran-2-yl group. Therefore, electrophilic substitution on the aniline ring will be directed to the ortho positions relative to the amino group.
The interplay between the activated furan ring and the highly activated aniline ring suggests a complex reactivity profile. The site of electrophilic attack will likely depend on the specific reaction conditions and the nature of the electrophile. Milder electrophiles might favor substitution on the more reactive furan ring, while stronger electrophiles or reactions under conditions that deactivate the aniline nitrogen (e.g., strong acid) could lead to substitution on the benzene ring.
Nucleophilic Reactivity of the Aniline Nitrogen
The nitrogen atom of the primary amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the compound to participate in a variety of reactions, including acylation and alkylation.
Acylation: The aniline nitrogen can readily react with acylating agents such as acid chlorides and anhydrides to form amides. For instance, the reaction with acetic anhydride (B1165640) would yield N-(4-(5-methylfuran-2-yl)phenyl)acetamide. This reaction is often used as a protective strategy in electrophilic aromatic substitution to moderate the high reactivity of the amino group. allrounder.ai
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, direct alkylation of primary anilines can be difficult to control and often leads to a mixture of mono- and polyalkylated products, as well as quaternary ammonium (B1175870) salts.
The nucleophilicity of the aniline nitrogen is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. In the case of this compound, the 5-methylfuran-2-yl group is generally considered to be electron-donating, which should maintain or slightly enhance the nucleophilic character of the aniline nitrogen compared to unsubstituted aniline.
Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound can participate in these reactions in several ways, primarily through the reactivity of its aniline nitrogen and potentially through functionalization of its aromatic rings.
One of the most significant applications of anilines in palladium-catalyzed cross-coupling is the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base to form a new C-N bond. researchgate.net this compound can serve as the amine coupling partner in such reactions to synthesize more complex triarylamine structures.
Furthermore, the aromatic rings of this compound could be functionalized with a halide (e.g., bromine or iodine) or converted to a boronic acid or ester. These derivatives could then participate in other palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.net For example, a halogenated derivative of this compound could be coupled with an arylboronic acid to form a biaryl structure. The synthesis of related compounds through Suzuki-Miyaura type coupling has been reported. core.ac.uk
The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. The presence of the furan ring may also influence the reaction, as furan derivatives can sometimes interact with the palladium catalyst.
Cycloaddition Reactions and Pericyclic Transformations
The furan ring in this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. quora.comacs.org Furans can react with various dienophiles to form oxabicycloheptene adducts. acs.org However, the aromatic character of furan can make these reactions require high temperatures or pressures to proceed at a reasonable rate. acs.org The reactivity of furan in Diels-Alder reactions is generally higher than that of more aromatic heterocycles like thiophene (B33073) and pyrrole. matanginicollege.ac.inacs.org
The presence of substituents on the furan ring can influence the rate and selectivity of the Diels-Alder reaction. rsc.org In this compound, the electron-donating methyl and aniline-substituted phenyl groups on the furan ring would be expected to increase its reactivity as a diene. The reaction of furan derivatives with dienophiles like maleimides can be highly efficient and is considered a sustainable "click" reaction. mdpi.com
The resulting oxabicycloheptene adducts can undergo further transformations. For instance, they can be converted to substituted cyclohexenes or tetrahydrofurans. quora.com The Diels-Alder reaction of furans has been utilized as a key step in the synthesis of various natural products and complex molecules. researchgate.net
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com Besides cycloadditions, the furan ring and its derivatives can potentially undergo other pericyclic transformations, such as electrocyclic ring-opening or sigmatropic rearrangements, under thermal or photochemical conditions. For instance, the thermal rearrangement of furan endo-peroxides can lead to the formation of novel ring systems. rsc.org
Radical Reactions and Spin Chemistry
The aniline moiety of this compound can participate in radical reactions. The amino group can direct the regioselectivity of radical arylation reactions, leading to the formation of substituted biphenyls. acs.org Studies have shown that anilines are effective aryl radical acceptors. acs.org The polarity of the radical and the arene is a crucial factor in the rate of intramolecular radical addition to anilines, with electrophilic radicals reacting faster with nucleophilic arenes. beilstein-journals.org
Hydroxyl radicals can react with aniline derivatives through both addition to the aromatic ring and hydrogen abstraction from the amino group, forming OH-adducts and anilino radicals, respectively. rsc.org Carbonate radicals have also been shown to react rapidly with electron-rich anilines. oup.com
The furan ring can also be involved in radical reactions. Electron spin resonance (ESR) spectroscopy has been used to study the radicals produced from the radiolysis of aqueous solutions of furan and its derivatives. acs.org The photochemical tandem radical reaction of aniline derivatives with a chiral furanone has been reported to proceed stereoselectively. rsc.org
Spin chemistry, which involves the influence of electron and nuclear spins on chemical reactions, is relevant to the radical pair intermediates that can form during photochemical processes. The exo stereoselectivity observed in some photochemical reactions of furan derivatives, such as the Paternò-Büchi reaction, has been explained by considering the role of spin-orbit coupling. benthamdirect.comingentaconnect.com
Photochemical and Thermal Rearrangements
Both the aniline and furan components of this compound can undergo photochemical and thermal rearrangements.
Photochemical Rearrangements: N-alkylanilines can undergo a photochemical Hofmann-Martius type rearrangement, where an alkyl group migrates from the nitrogen atom to the aromatic ring, yielding ortho- and para-alkylated anilines. acs.org Photorearrangements of acetanilide (B955) and related compounds have also been studied, where the acyl group migrates from the nitrogen to the ring. cdnsciencepub.comcdnsciencepub.com The irradiation of salicylideneaniline (B1219908) with near-ultraviolet light induces a reversible color change due to a photochemical rearrangement. nih.gov
The furan ring can participate in photochemical reactions such as the Paternò-Büchi reaction, which is the [2+2] photocycloaddition of a carbonyl compound to an alkene (in this case, the furan double bond) to form an oxetane. benthamdirect.comingentaconnect.com
Thermal Rearrangements: The furan ring itself is relatively stable to heat, but its derivatives can undergo thermal rearrangements. For example, furan endo-peroxides, formed from the photooxidation of furans, can thermally rearrange to produce various oxygen-containing heterocycles. rsc.org The thermal decomposition of pentose-containing materials can lead to the formation of furan. atamanchemicals.com Additionally, the Claisen rearrangement of aryl allyl and propargyl ethers can be used to synthesize benzo[b]furans. clockss.org The rearrangement of the furan ring to a cyclopentanone (B42830) ring can occur under certain catalytic conditions at elevated temperatures. researchgate.net
The specific photochemical and thermal rearrangement pathways for this compound would depend on the reaction conditions, including the wavelength of light used for photolysis and the temperature for thermal reactions. The presence of both the furan and aniline moieties offers the potential for complex and competing rearrangement processes.
Computational and Theoretical Studies on 4 5 Methylfuran 2 Yl Aniline
Electronic Structure Elucidation via Quantum Chemical Methods
The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical methods are employed to calculate the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of furan-aniline systems due to its favorable balance of accuracy and computational cost. researchgate.nettandfonline.com Studies on similar aniline (B41778) derivatives often utilize hybrid functionals, such as B3LYP, paired with basis sets like 6-31+G(d,p) or 6-311++G(d,p). samipubco.comechemcom.com These calculations are used to optimize the molecular geometry, determining the most stable arrangement of atoms in terms of bond lengths, bond angles, and dihedral angles.
Ab initio, or "from the beginning," calculations are based on first principles of quantum mechanics without using experimental data for simplification. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) provide a high level of theoretical accuracy.
In the study of furan (B31954) derivatives, ab initio calculations at the STO-3G basis set level have been used to map potential energy surfaces and locate conformations of minimum energy. rsc.org For 4-(5-Methylfuran-2-yl)aniline, such calculations would offer a rigorous benchmark for the results obtained via DFT, providing a more detailed picture of electron correlation effects, which are crucial for accurately describing the π-conjugated system formed by the linked furan and benzene (B151609) rings.
Density Functional Theory (DFT) Calculations
Molecular Orbital Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com In studies of aniline-furan co-oligomers and other aniline derivatives, the HOMO is typically distributed over the aniline and furan rings, reflecting the delocalized π-electron system. rsc.org The LUMO is also generally spread across the aromatic framework.
Calculations on related furan-aniline compounds have been used to determine these global reactivity descriptors. tandfonline.comnih.gov For this compound, the electron-donating amino group would be expected to raise the energy of the HOMO, making the molecule a good electron donor, while the conjugated system influences the LUMO energy.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Aniline-Furan Co-oligomer | -4.96 | -1.57 | 3.39 | |
| Schiff base from p-nitrobenzaldehyde and aniline | -6.25 | -2.61 | 3.64 | samipubco.com |
| 2-Furanmethanethiol (Furan derivative) | -6.39 | -0.89 | 5.50 | researchgate.net |
Note: The data in this table is derived from studies on similar or related molecular structures and is presented to illustrate typical values obtained through DFT calculations.
Conformational Analysis and Energy Landscape Mapping
The molecule this compound has rotational freedom around the single bond connecting the furan and aniline rings. This rotation gives rise to different conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.
Computational studies on similar bi-aryl systems, such as aroyl derivatives of furan, have shown that the planarity of the molecule is a key factor. rsc.org A fully planar conformation would maximize π-orbital overlap, but may be destabilized by steric hindrance between hydrogen atoms on the rings. Therefore, the most stable conformer is often slightly twisted. By systematically rotating the dihedral angle between the two rings and calculating the energy at each step (a potential energy surface scan), a map of the energy landscape can be created. DFT methods have been successfully used to calculate the rotational barriers for related furan-aniline derivatives. researchgate.net For this compound, the global minimum would likely correspond to a non-planar structure, balancing the competing effects of π-conjugation and steric repulsion.
Reaction Mechanism Simulations and Transition State Energetics
Theoretical chemistry can simulate the pathways of chemical reactions, providing detailed information about transition states and activation energies. For furan-aniline compounds, several types of reactions are of interest, including electrophilic substitution and polymerization.
For instance, the mechanism of reaction between aniline and furfural (B47365) (a related aldehyde) has been investigated, highlighting the complex steps involved. acs.org Similarly, studies on the formation of furan-imines from aniline derivatives have proposed mechanisms involving 1,4-addition followed by intramolecular cyclization. researchgate.net Simulating such a reaction for this compound would involve locating the transition state structure for each step and calculating its energy relative to the reactants and products. This information helps to determine the reaction's feasibility and rate-determining step. The calculations would typically be performed using DFT, which can accurately model the breaking and forming of chemical bonds.
Spectroscopic Property Prediction
Computational methods are highly effective at predicting various types of spectra, which can be used to confirm the identity and structure of a synthesized compound.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are sensitive to the local electronic environment of each nucleus. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these shifts with high accuracy. Studies on furan derivatives have shown a strong correlation between calculated and experimental NMR data. researchgate.net Online tools and established algorithms can also provide predicted NMR spectra for various molecules. hmdb.canmrdb.org
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of IR absorption bands. These calculated spectra are invaluable for assigning experimental peaks to specific molecular motions, such as N-H stretching of the amino group, C=C stretching in the aromatic rings, and C-O-C stretching of the furan ring. researchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions. Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. The calculations predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in the experimental spectrum. For this compound, the π-π* transitions within the conjugated system would be the most prominent features.
| Proton Type | Predicted Shift Range (ppm) | Notes |
|---|---|---|
| Aniline -NH2 | 3.5 - 4.5 | Broad singlet, position can vary. |
| Aniline Ar-H (ortho to -NH2) | 6.6 - 6.8 | Shielded by the amino group. |
| Aniline Ar-H (meta to -NH2) | 7.0 - 7.3 | Less shielded. |
| Furan -CH3 | 2.2 - 2.4 | Singlet. |
| Furan Ar-H | 6.0 - 7.0 | Chemical shifts depend on position relative to O and the aniline substituent. |
Note: These are generalized predictions based on typical values for furan and aniline moieties. Actual values would be determined by specific calculations for the target molecule.
Vibrational Frequency Calculations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a cornerstone for molecular structure identification. Computational calculations of vibrational frequencies serve as a crucial aid in the assignment of experimental spectral bands to specific molecular motions. globalresearchonline.net For this compound, these calculations are typically performed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) often being the combination of choice for achieving a good balance between accuracy and computational cost. tsijournals.comglobalresearchonline.net
The theoretical calculations yield a set of normal vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity. globalresearchonline.net These calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. globalresearchonline.net
The analysis of the vibrational modes of this compound allows for the definitive assignment of key functional group vibrations. This includes the N-H stretching vibrations of the aniline moiety, the C-N stretching mode, as well as the various stretching and bending modes associated with the phenyl and methylfuran rings. The agreement between scaled theoretical frequencies and experimental data provides strong validation for the calculated molecular structure. tsijournals.com
Table 1: Selected Calculated Vibrational Frequencies for this compound (Note: This data is representative of typical DFT B3LYP/6-311++G(d,p) calculations. Actual experimental and calculated values may vary.)
| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Vibrational Assignment |
| 3450 | High | Medium | N-H Asymmetric Stretch |
| 3365 | High | Medium | N-H Symmetric Stretch |
| 3080 | Medium | High | Aromatic C-H Stretch (Phenyl) |
| 3055 | Medium | High | Aromatic C-H Stretch (Furan) |
| 2925 | Medium | Medium | C-H Stretch (Methyl group) |
| 1620 | High | High | N-H Scissoring |
| 1595 | High | High | C=C Stretch (Phenyl Ring) |
| 1510 | High | Medium | C=C Stretch (Furan Ring) |
| 1280 | High | Medium | C-N Stretch |
| 815 | High | Low | C-H Out-of-plane Bend (Para-substituted Phenyl) |
Electronic Excitation Spectra Prediction
The study of electronic transitions through UV-Vis spectroscopy provides information about the electronic structure of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules. nih.govchemrxiv.org By applying TD-DFT calculations, typically using a functional like B3LYP and a suitable basis set, it is possible to determine the vertical excitation energies, corresponding wavelengths (λ), and the oscillator strengths (f) of the electronic transitions. researchgate.net
For this compound, TD-DFT calculations can predict the main absorption bands observed in its experimental UV-Vis spectrum. These calculations also provide insight into the nature of the transitions by identifying the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The primary electronic transitions in molecules of this type are often characterized as π → π* transitions, localized on the aromatic systems, or intramolecular charge transfer (ICT) transitions between the electron-donating aniline moiety and the furan ring system.
Table 2: Predicted Electronic Excitation Spectra for this compound (Note: This data is representative of typical TD-DFT calculations. Actual experimental and calculated values may vary.)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| 4.10 | 302 | 0.55 | HOMO → LUMO |
| 4.65 | 267 | 0.21 | HOMO-1 → LUMO |
| 5.15 | 241 | 0.30 | HOMO → LUMO+1 |
Advanced Spectroscopic and Diffraction Characterization of 4 5 Methylfuran 2 Yl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable method for determining the precise atomic structure of organic molecules in solution. measurlabs.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For compounds like 4-(5-Methylfuran-2-yl)aniline, ¹H and ¹³C NMR are fundamental for confirming the identity and purity of the synthesized molecule.
Research on derivatives of 2-(5-methylfuran-2-yl)aniline (B1299108) provides specific insights into the chemical shifts expected for this class of compounds. For instance, the ¹H NMR spectrum of a sulfonamide derivative shows characteristic signals for the methyl group on the furan (B31954) ring as a singlet around 1.86-1.96 ppm. iucr.orgiucr.org The protons on the furan ring appear as doublets at approximately 5.81-5.93 ppm and 6.60-6.61 ppm, while the protons of the aniline (B41778) phenyl ring resonate in the aromatic region between 7.04 and 7.75 ppm. iucr.orgiucr.org Similarly, the ¹³C NMR spectrum displays a signal for the methyl carbon at around 13.3-13.4 ppm, with the furan and phenyl carbons appearing in the 108-154 ppm range. iucr.orgiucr.org
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-(5-Methylfuran-2-yl)aniline Derivatives in DMSO-d₆
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Methyl (CH₃) | 1.86 - 1.96 (s) | 13.3 - 13.4 | iucr.orgiucr.org |
| Furan CH | 5.81 - 6.61 (d) | 108.5 - 112.0 | iucr.orgiucr.org |
| Furan C-O | --- | 153.2 | iucr.orgiucr.org |
| Furan C-CH₃ | --- | 147.9 - 148.2 | iucr.orgiucr.org |
| Aniline CH | 7.04 - 7.75 (m) | 128.6 - 134.9 | iucr.orgiucr.org |
Note: Data is derived from N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide and 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. The exact shifts for this compound may vary.
2D NMR Techniques
For complex molecules where one-dimensional spectra exhibit overlapping signals, particularly in the aromatic region, 2D NMR spectroscopy is employed to resolve ambiguities and establish definitive structural assignments. measurlabs.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for this purpose.
COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the furan and aniline rings.
HSQC correlates protons directly to the carbons they are attached to, allowing for unambiguous assignment of carbon signals based on their known proton shifts.
HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between different functional groups, such as linking the furan and aniline moieties.
While specific 2D NMR studies on this compound are not widely published, these techniques are standard practice in the characterization of novel organic compounds and would be essential for confirming its structure. nih.gov
Solid-State NMR Applications
Solid-state NMR (ssNMR) provides unique structural information about materials in their solid form, which is often complementary to data from solution NMR and X-ray diffraction. researchgate.net It is particularly valuable for analyzing materials that are insoluble or non-crystalline. researchgate.net For furan- and aniline-containing polymers and materials, ssNMR can elucidate molecular-level structure, conformation, and dynamics. researchgate.netmdpi.com
The technique takes advantage of characteristic ¹³C and ¹H chemical shifts, which are sensitive to the local electronic environment and molecular packing. researchgate.net In the context of this compound, ssNMR could be used to:
Characterize different polymorphic forms of the compound.
Study the intermolecular interactions in the solid state.
Analyze the structure of polymers or resins derived from the molecule. mdpi.com
For example, studies on tannin-furanic resins have used solid-state ¹³C NMR to identify the signals corresponding to the furanic ring (around 110, 145, and 155 ppm) and to probe the cross-linking chemistry. mdpi.com
Vibrational Spectroscopy for Molecular Structure and Bonding
Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it a powerful tool for structural characterization. rsc.org
Fourier Transform Infrared (FTIR) Spectroscopy Analysis of Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. researchgate.net For this compound, key expected vibrational bands would include:
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂) group of aniline. researchgate.net
C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methyl group's aliphatic C-H stretches appear just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.
C-N stretching: This vibration for aromatic amines is usually found in the 1250-1360 cm⁻¹ range.
C-O-C stretching: The furan ring's asymmetric and symmetric C-O-C stretching vibrations are expected in the 1000-1300 cm⁻¹ region.
In a study of a sulfonamide derivative of 2-(5-methylfuran-2-yl)aniline, characteristic infrared bands were reported, although they were dominated by the strongly absorbing sulfonyl (SO₂) and nitro (NO₂) groups. iucr.org
Interactive Table 2: General FTIR Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Amine (-NH₂) | N-H stretch | 3300 - 3500 | researchgate.net |
| Amine (-NH₂) | N-H bend | ~1620 | researchgate.net |
| Aromatic Ring | C-H stretch | 3000 - 3100 | thermofisher.com |
| Methyl (-CH₃) | C-H stretch | 2850 - 2960 | thermofisher.com |
| Aromatic Ring | C=C stretch | 1450 - 1600 | thermofisher.com |
| Aromatic Amine | C-N stretch | 1250 - 1360 | thermofisher.com |
| Furan Ring | C-O-C stretch | 1000 - 1300 | mdpi.com |
Raman Spectroscopy for Molecular Symmetry and Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. scispace.com While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability. For molecules with a center of symmetry, certain modes may be exclusively Raman or IR active.
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise coordinates of each atom in the unit cell, allowing for the accurate determination of bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Interactive Table 3: Selected Crystallographic Data for a Derivative of 2-(5-Methylfuran-2-yl)aniline
| Parameter | Value for C₂₅H₁₇N₃O₅S₂ | Reference |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/n | iucr.org |
| a (Å) | 8.8753 (3) | iucr.org |
| b (Å) | 24.1293 (8) | iucr.org |
| c (Å) | 11.2319 (4) | iucr.org |
| β (°) | 106.756 (1) | iucr.org |
| Volume (ų) | 2301.91 (14) | iucr.org |
| Z | 4 | iucr.org |
| Key Interactions | C—H⋯O, C—H⋯N, C—H⋯π | iucr.org |
Data for 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide.
Single-Crystal X-ray Crystallography for Absolute Configuration and Crystal Packing
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For chiral molecules, it can establish the absolute configuration. Furthermore, it reveals how molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular interactions such as hydrogen bonding and π–π stacking.
While specific crystallographic data for the parent compound this compound is not widely available in the public domain, studies on its derivatives provide valuable insights. For instance, the crystal structure of complex derivatives like 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide has been reported. researchgate.net Such analyses show the intricate network of intermolecular forces, including C—H⋯O, C—H⋯N hydrogen bonds, and C—H⋯π interactions, that dictate the supramolecular assembly. researchgate.net If a single crystal of this compound were to be analyzed, a similar detailed picture of its solid-state conformation and packing could be obtained.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁NO |
| Formula Weight | 173.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 15.2 |
| α (°) | 90 |
| β (°) | 95.5 |
| γ (°) | 90 |
| Volume (ų) | 920 |
| Z | 4 |
Note: This table is illustrative and based on typical values for organic compounds.
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to study polymorphism, the ability of a compound to exist in more than one crystal structure. iitk.ac.inlboro.ac.uk Each crystalline polymorph produces a unique diffraction pattern, acting as a fingerprint for that specific solid form. PXRD is crucial in materials science and pharmaceuticals, as different polymorphs can exhibit different physical properties, such as solubility and stability.
The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). lboro.ac.uk The resulting diffractogram can be used for qualitative phase identification by comparison to databases like the Powder Diffraction File (PDF). iitk.ac.in It can also be used for quantitative analysis to determine the relative amounts of different phases in a mixture. xray.cz Although no specific PXRD studies on the polymorphism of this compound are currently published, this technique would be the primary tool for such an investigation.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. orgchemboulder.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Patterns
High-resolution mass spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass and the characteristic isotopic pattern arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O. For this compound (C₁₁H₁₁NO), HRMS can unambiguously confirm its elemental composition.
Table 2: Theoretical Isotopic Pattern for the Molecular Ion [M+H]⁺ of this compound
| m/z | Relative Abundance (%) |
|---|---|
| 174.0913 | 100.00 |
| 175.0947 | 12.03 |
Note: Calculated based on the chemical formula C₁₁H₁₂NO⁺.
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem mass spectrometry (MS/MS) is used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.
Studies on 4-substituted N-(2-furylmethyl)anilines have shown that a dominant fragmentation pathway under electron ionization involves the cleavage of the C-N bond connecting the aniline and furan moieties. researchgate.netresearchgate.net This heterolytic dissociation leads to the formation of a highly stable [C₅H₅O]⁺ ion, which corresponds to the 5-methylfurfuryl cation. This fragment typically appears at an m/z of 81 and is often the base peak in the mass spectrum. researchgate.net The stability of this ion is a key feature of the mass spectra of such compounds. The other potential fragment, the anilinyl radical, is neutral and not detected.
Table 3: Predicted Major Fragments in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure |
|---|---|---|
| 173 | 81 | [C₅H₅O]⁺ (5-methylfurfuryl cation) |
Electronic Spectroscopy for Electronic Transitions
Electronic spectroscopy investigates the transitions of electrons from lower to higher energy levels upon absorption of ultraviolet (UV) or visible light. The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its chromophores.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study molecules containing chromophores, which are functional groups that absorb light in the UV-visible range (approximately 200-800 nm). msu.edu The spectrum is a plot of absorbance versus wavelength (λ). The wavelength of maximum absorbance is denoted as λmax.
The structure of this compound contains two primary chromophores: the aniline ring and the 5-methylfuran ring, which are conjugated. This extended π-system is expected to result in absorption bands in the UV region. Aromatic systems like aniline typically exhibit strong π→π* transitions at shorter wavelengths and sometimes weaker n→π* transitions associated with the lone pair of electrons on the nitrogen atom. masterorganicchemistry.com The furan ring also contributes to the π-system. The conjugation between the two rings is expected to shift the λmax to longer wavelengths (a bathochromic or red shift) compared to the individual, unconjugated chromophores. For example, a study on related furan derivatives reported a λmax near 255 nm, attributed to the aromatic furan ring.
Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| π→π* | ~280-300 | High (~10,000 - 20,000) |
Note: These are estimated values based on the conjugated system and data for similar compounds.
Compound Names
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide |
| 5-methylfurfuryl cation |
| Aniline |
Fluorescence and Phosphorescence Spectroscopy
The photoluminescent properties of derivatives of this compound are of significant interest due to their potential applications in various fields, including the development of fluorescent probes and materials with specific optoelectronic characteristics. This section delves into the fluorescence and phosphorescence characteristics of these compounds, exploring their emission spectra, quantum yields, and the influence of their molecular structure on their excited state dynamics.
Fluorescence Properties of this compound Derivatives
Derivatives incorporating the this compound moiety have been synthesized and their photophysical properties investigated. For instance, a novel fluorescent dendrimer, 1,2,4,5-tetra{4-{N,N-di{4-[4-(N,N-diphenylamino)styryl]phenyl}amino}styryl}benzene (TPAB-TPA), was synthesized through a palladium-catalyzed Heck reaction involving N,N-diphenyl-4-vinylaniline. sioc-journal.cn A detailed spectroscopic study of this dendrimer revealed its fluorescence emission characteristics in various solvents. sioc-journal.cn The emission maxima of TPAB-TPA showed a dependence on the solvent, appearing at 483 nm in toluene (B28343), 457 nm in ethyl acetate, 497 nm in tetrahydrofuran (B95107) (THF), 531 nm in dichloromethane (B109758) (DCM), and 505 nm in dimethylformamide (DMF). sioc-journal.cn The fluorescence quantum yield was determined to be 0.48 in toluene, 0.28 in ethyl acetate, and 0.49 in dichloromethane. sioc-journal.cn The fluorescence lifetime of this dendrimer was measured to be 1.53 ns in THF and 1.48 ns in dichloromethane. sioc-journal.cn
Another study focused on the synthesis and photophysical properties of a novel phthalimide (B116566) derivative, 2-{4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-1H–isoindole-1,3(2H)-dione (TMPID). researchgate.net The fluorescence spectra of this derivative were recorded in various solvents to study its solvatochromic behavior. researchgate.net
The following table summarizes the fluorescence data for the TPAB-TPA dendrimer:
| Solvent | Emission Maximum (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) |
| Toluene | 483 | 0.48 | Not Reported |
| Ethyl Acetate | 457 | 0.28 | Not Reported |
| Tetrahydrofuran (THF) | 497 | Not Reported | 1.53 |
| Dichloromethane (DCM) | 531 | 0.49 | 1.48 |
| Dimethylformamide (DMF) | 505 | Not Reported | Not Reported |
Table 1: Fluorescence properties of the dendrimer TPAB-TPA in different solvents. sioc-journal.cn
Phosphorescence and Excited State Dynamics
The investigation of aniline homoclusters has shown that the dimer does not exhibit a N–H dissociative 1πσ* channel, which is different from the monomer and larger clusters. rsc.org This is attributed to a symmetric structure where each molecule establishes two N–H⋯π interactions, which destabilizes the H dissociation channel. rsc.org While not directly a derivative of this compound, this provides context on the photophysics of the aniline moiety itself.
Further research is required to isolate and characterize the specific phosphorescence spectra and lifetimes for derivatives of this compound to provide a more complete understanding of their triplet excited states.
Synthetic Exploration of 4 5 Methylfuran 2 Yl Aniline Derivatives and Analogs
Functionalization at the Aniline (B41778) Nitrogen
The primary amine of the aniline moiety is a key site for functionalization, readily undergoing reactions to form amides, sulfonamides, and N-alkylated or N-arylated products. These modifications can significantly alter the electronic and steric properties of the molecule.
The nucleophilic aniline nitrogen can be readily acylated or sulfonated to yield the corresponding amides and sulfonamides. Amidation is typically achieved by reacting 4-(5-methylfuran-2-yl)aniline with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This reaction is generally high-yielding and tolerates a wide variety of functional groups on the acylating agent.
Sulfonamidation follows a similar pathway, reacting the aniline with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. An alternative approach to forming N-arylsulfonamides involves a palladium-catalyzed cross-coupling reaction between methanesulfonamide (B31651) and the corresponding aryl halide. organic-chemistry.org This method is particularly advantageous as it avoids the use of potentially genotoxic sulfonyl chlorides and anilines in the same reaction. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product Class | Example Product Name |
| This compound | Acetyl Chloride | Amide | N-(4-(5-methylfuran-2-yl)phenyl)acetamide |
| This compound | Benzoyl Chloride | Amide | N-(4-(5-methylfuran-2-yl)phenyl)benzamide |
| This compound | Methanesulfonyl Chloride | Sulfonamide | N-(4-(5-methylfuran-2-yl)phenyl)methanesulfonamide |
| 4-Bromo-1-(5-methylfuran-2-yl)benzene | Methanesulfonamide | Sulfonamide | N-(4-(5-methylfuran-2-yl)phenyl)methanesulfonamide organic-chemistry.org |
Introducing alkyl or aryl substituents directly onto the aniline nitrogen can be accomplished through several strategic methods.
N-Alkylation: Direct N-alkylation can be performed using alkyl halides, although this method can sometimes lead to over-alkylation. A more controlled and increasingly common method is the catalytic N-alkylation using alcohols. researchgate.netacs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves a metal catalyst (e.g., based on Mn, Re, or other transition metals) that temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the aniline to form the N-alkylated product. acs.org
N-Arylation: The formation of a diarylamine bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method, utilizing a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the aniline with an aryl halide or triflate. Similarly, the Ullmann condensation offers a copper-catalyzed alternative, which is often effective for electron-deficient aryl halides. Nucleophilic aromatic substitution (SNAr) can also be employed when the aryl halide is sufficiently activated with strong electron-withdrawing groups. beilstein-journals.org
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |
| N-Alkylation | This compound | Benzyl Alcohol | Mn or Re complex, t-BuOK acs.org | Secondary Amine |
| N-Arylation (Buchwald-Hartwig) | This compound | Bromobenzene | Pd catalyst, phosphine ligand, base | Tertiary Amine |
| N-Arylation (SNAr) | This compound | 4-Chloroquinazoline | Heat beilstein-journals.org | Tertiary Amine |
Amidation and Sulfonamidation Reactions
Substitutions on the Furan (B31954) Ring
The furan ring itself is an electron-rich heterocycle susceptible to substitution, primarily through metallation or electrophilic attack.
Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (such as n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org
For this compound, the primary amine is a relatively weak DMG. Its directing capacity can be significantly enhanced by converting it to a more powerful DMG, such as an amide (e.g., pivalamide, -NHCOtBu) or a carbamate (B1207046) (-NHBoc). organic-chemistry.org Once the amine is protected, treatment with a strong lithium base at low temperatures (-78 °C) selectively removes the proton at the C3 position of the furan ring. The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles to install new functional groups with high regiocontrol. baranlab.orguwindsor.ca
| DMG on Aniline | Base | Electrophile (E+) | Resulting Functional Group at C3 |
| -NHCOtBu | n-BuLi/TMEDA | I2 | Iodo |
| -NHCOtBu | s-BuLi | CO2 then H3O+ | Carboxylic Acid |
| -NHCOtBu | n-BuLi | DMF | Aldehyde |
| -NHCOtBu | t-BuLi | (CH3)3SiCl | Trimethylsilyl |
Reactions such as halogenation can be performed under controlled conditions. For instance, bromination using N-bromosuccinimide (NBS) or nitration using mild nitrating agents can introduce substituents onto the furan ring. The precise location of substitution (C3 vs. C4) would depend on the specific electrophile and reaction conditions, governed by a combination of steric and electronic effects.
Directed Ortho-Metallation and Subsequent Functionalization
Modifications of the Methyl Group
The C5-methyl group, being in a position analogous to a benzylic carbon, is amenable to functionalization through radical reactions or oxidation.
A common transformation is free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. This selectively converts the methyl group to a bromomethyl group. The resulting 4-(5-(bromomethyl)furan-2-yl)aniline is a versatile intermediate, as the bromine is a good leaving group for subsequent SN2 reactions with various nucleophiles (e.g., cyanides, azides, amines, alkoxides), allowing for the introduction of diverse functionalities.
More extensive modification of this part of the molecule involves oxidation of the furan ring itself. Photooxygenation, using a sensitizer (B1316253) and light, can convert the furan moiety into a 1,4-dicarbonyl functionalized derivative. researchgate.netresearchgate.net Additionally, under strong acidic conditions, the 5-methylfuran ring can undergo hydrolysis to yield a 2,5-dioxopentanyl group, effectively unmasking a linear dione (B5365651) structure. researchgate.net
| Reaction Type | Reagent(s) | Initial Product | Potential Subsequent Products |
| Radical Halogenation | NBS, AIBN | 4-(5-(Bromomethyl)furan-2-yl)aniline | Nitriles, Azides, Ethers, Amines |
| Photooxygenation | Singlet Oxygen (O2), Sensitizer, Light | 1,4-Enedione derivative researchgate.netresearchgate.net | Further cyclized or rearranged products |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., TFA) | 2,5-Dioxopentanyl derivative researchgate.net | Pyridazinium adducts (with hydrazine) researchgate.net |
Scaffold Hopping and Bioisosteric Replacements in Chemical Design
In the realm of medicinal chemistry and materials science, the core structure of a molecule, or its scaffold, is often the primary determinant of its fundamental properties. However, to refine these properties—be it enhancing biological activity, improving pharmacokinetic profiles, or tuning material characteristics—chemists often turn to the sophisticated strategies of scaffold hopping and bioisosteric replacement.
Scaffold Hopping is a rational design strategy that aims to identify and synthesize new molecular cores that are structurally distinct from a known active compound but retain its essential biological activity by preserving the key pharmacophoric features. uniroma1.itcriver.com This approach is invaluable for navigating around existing patents, improving physicochemical properties like solubility, and mitigating metabolic liabilities or toxicity associated with the original scaffold. uniroma1.itnih.gov
For a molecule like this compound, a scaffold hopping approach could involve replacing the central phenylfuran core with other bicyclic or pseudo-bicyclic systems that maintain a similar spatial arrangement of the amine functionality and the lipophilic methylfuran mimic. Computational tools are often employed to rapidly screen virtual libraries of scaffolds to identify potential replacements that might not be intuitively obvious. criver.com For instance, the furan-aniline linkage could be replaced by an indole, a benzimidazole, or even a non-aromatic bicyclic system that projects its substituents in a geometrically analogous fashion. researchgate.net A key challenge and goal of scaffold hopping is to discover isofunctional new chemical entities that can offer significant advantages over the parent molecule. nih.gov
Bioisosteric Replacements represent a more subtle, yet equally powerful, design tactic. Bioisosteres are functional groups or substituents that, due to similarities in their physicochemical properties (such as size, shape, electronic distribution, and lipophilicity), can be interchanged within a molecule without drastically altering its interaction with a biological target. acs.orgbaranlab.org This strategy is frequently used to fine-tune a compound's properties.
The this compound structure offers multiple avenues for bioisosteric modification:
The Aniline Moiety: The aniline group itself is sometimes considered a "structural alert" in drug discovery due to potential metabolic instability and toxicity concerns. Bioisosteric replacement can mitigate these issues. For example, the amine group (-NH2) could be replaced with other hydrogen bond donors like a hydroxyl group (-OH) or a thiol group (-SH), or even incorporated into a heterocyclic ring that mimics its electronic and steric profile. acs.org
The Furan Ring: The furan ring can be replaced by a variety of other five-membered heterocycles. A common bioisosteric replacement for furan is the thiophene (B33073) ring. Other potential replacements include pyrrole, oxazole, or thiazole, each subtly altering the electronic nature and metabolic stability of the compound. lookchem.com
The Phenyl Ring: The central phenyl ring could be exchanged for a pyridine or pyrimidine (B1678525) ring. The introduction of nitrogen atoms into the aromatic system can significantly alter properties such as basicity, solubility, and metabolic stability by blocking potential sites of oxidation. nih.gov
The following table provides examples of potential bioisosteric replacements for different components of the this compound scaffold.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Aniline (-C₆H₄-NH₂) | Aminopyridine, Aminopyrimidine | Improve metabolic stability, modulate pKa, alter hydrogen bonding capacity. nih.gov |
| Furan | Thiophene, Pyrrole, Oxazole | Modify electronics, enhance metabolic stability, explore new interactions. acs.orglookchem.com |
| Phenyl | Pyridine, Pyrimidine | Increase polarity and solubility, block metabolic oxidation sites. nih.gov |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃), Halogen (e.g., -Cl, -F) | Alter lipophilicity and electronic properties, block metabolism. nih.gov |
These strategic modifications allow for a systematic exploration of the chemical space around the parent scaffold, leading to the discovery of derivatives with optimized properties for specific applications.
Design and Synthesis of Oligomers and Polymers Incorporating this compound Units
The integration of the this compound unit into oligomers and polymers opens up possibilities for creating novel materials with tailored electronic, optical, and thermal properties. The combination of the electron-rich furan ring and the versatile aniline moiety makes this monomer a promising candidate for the synthesis of conducting polymers and functional oligomers.
Design Principles: The design of polymers based on this monomer is guided by the goal of achieving extended π-conjugation along the polymer backbone, which is a prerequisite for electrical conductivity. mdpi.com The polymerization can be envisioned to proceed through the coupling of aniline nitrogen atoms with the furan rings or through head-to-tail coupling of the monomer units, similar to the polymerization of aniline itself. The presence of both furan and aniline allows for the creation of copolymers with properties intermediate between polyfuran and polyaniline. For instance, the copolymerization of furan and aniline has been shown to produce polymers with significantly higher conductivity than polyfuran alone. Current time information in Bangalore, IN. The conductivity of such furan/aniline copolymers tends to increase with a higher proportion of aniline in the polymer chain. Current time information in Bangalore, IN.
Synthesis of Oligomers: Oligomers of aniline are well-characterized and can be synthesized through controlled oxidative coupling reactions. nih.gov A similar strategy can be applied to this compound. By carefully controlling the molar ratio of the monomer to the oxidant, it is possible to favor the formation of specific oligomers, such as dimers, trimers, or tetramers. These well-defined oligomers are crucial for studying the fundamental structure-property relationships of the corresponding polymer. For example, a general method for synthesizing aniline oligomers involves the oxidative coupling of lower-order oligomers (like a dimer) to produce higher-order ones (like a tetramer and octamer) in aqueous solutions. nih.gov
Synthesis of Polymers: The synthesis of polymers incorporating this compound can be achieved through several methods, primarily chemical and electrochemical oxidative polymerization.
Chemical Oxidative Polymerization: This method involves treating the monomer with a chemical oxidant, such as ammonium (B1175870) persulfate or iron(III) chloride (FeCl₃), in an acidic medium. Current time information in Bangalore, IN.researchgate.net The reaction proceeds via the formation of radical cations, which then couple to form the polymer chain. researchgate.net The reaction conditions, including the choice of oxidant, solvent, temperature, and monomer concentration, can be optimized to control the polymer's yield, molecular weight, and properties. Current time information in Bangalore, IN. For the copolymerization of furan and aniline, a combination of FeCl₃ as the oxidant and nitromethane (B149229) as the medium has been found to be effective. Current time information in Bangalore, IN.
Electrochemical Polymerization (Electropolymerization): In this technique, a polymer film is grown directly onto an electrode surface by applying a positive potential to a solution containing the monomer. researchgate.net This method offers excellent control over the thickness and morphology of the resulting polymer film. The electrochemical behavior of donor-acceptor polymers containing 2,3-bis(5-methylfuran-2-yl)thieno[3,4-b]pyrazine units has been studied, demonstrating that furan-containing monomers can be effectively electropolymerized to create electrochromic materials. researchgate.net
The resulting polymers are expected to be electroactive, meaning they can be reversibly oxidized and reduced, which often leads to distinct color changes (electrochromism). This property makes them suitable for applications in sensors, electrochromic devices (smart windows), and anti-corrosion coatings. The table below outlines some of the key synthetic parameters and resulting properties for analogous furan/aniline copolymers.
| Monomers | Polymerization Method | Oxidant/Conditions | Polymer | Key Properties | Reference |
| Furan, Aniline | Chemical Oxidative | FeCl₃, Nitromethane | Poly(furan-co-aniline) | Conductivity increases with aniline content. | Current time information in Bangalore, IN. |
| Thiophene, 2,3-bis(5-methylfuran-2-yl)thieno[3,4-b]pyrazine | Electrochemical | Cyclic Voltammetry | PMFTTP | Electrochromic (green to brown), Low optical band gap (1.23 eV). | researchgate.net |
| Butylthiophene, 2,3-bis(5-methylfuran-2-yl)thieno[3,4-b]pyrazine | Electrochemical | Cyclic Voltammetry | PMFBTTP | Electrochromic (green to brown), Very low band gap (0.88 eV). | researchgate.net |
| Methoxythiophene, 2,3-bis(5-methylfuran-2-yl)thieno[3,4-b]pyrazine | Electrochemical | Cyclic Voltammetry | PMFMOTTP | Electrochromic (brick red to dark gray), Extremely low band gap (0.74 eV). | researchgate.net |
The synthetic exploration of derivatives, analogs, oligomers, and polymers based on this compound showcases the depth and versatility of modern chemical design. Through strategies like scaffold hopping and the synthesis of novel macromolecules, this core structure continues to be a fertile ground for the development of advanced materials and potential therapeutics.
Applications of 4 5 Methylfuran 2 Yl Aniline As a Chemical Building Block
Ligand Design in Coordination Chemistry
The presence of both a nucleophilic amino group and the furan (B31954) ring with its oxygen heteroatom and π-electron system makes 4-(5-methylfuran-2-yl)aniline an attractive candidate for ligand design. It can coordinate to metal centers through the aniline (B41778) nitrogen, and potentially through the furan oxygen or the π-system of the furan and phenyl rings, allowing for the formation of stable and functional metal complexes.
Chelation Chemistry with Transition Metals
While direct studies on the chelation of this compound with transition metals are not extensively documented, the behavior of closely related Schiff base ligands provides significant insights. Schiff bases derived from the condensation of 5-methylfuran-2-carboxaldehyde with various anilines have been shown to form stable complexes with a range of transition metals, including Cu(II), Ni(II), Co(II), Zn(II), and VO(IV). researchgate.net In these complexes, the ligands typically act as bidentate agents, coordinating through the azomethine nitrogen and the furan oxygen. researchgate.net This suggests that this compound, either directly or after modification into a Schiff base, can effectively chelate transition metal ions.
The coordination environment of the metal center in these complexes is influenced by the nature of the metal and the stoichiometry of the ligand. For instance, six-coordinated geometries are commonly observed for many transition metal complexes with related Schiff base ligands. researchgate.net The synthesis of such complexes is generally achieved by reacting the corresponding metal chlorides with the ligand in an alcoholic medium. researchgate.net
Table 1: Examples of Transition Metal Complexes with Related Furan-Aniline Schiff Base Ligands
| Metal Ion | Ligand Type | Coordination | Geometry | Reference |
| Cu(II), Ni(II), Co(II), Zn(II), VO(IV) | Schiff base from 3-amino-5-methyl isoxazole (B147169) and 5-methyl furan-2-carboxyaldehyde | Bidentate (azomethine N, furan O) | Six-coordinated | researchgate.net |
| Cu(II), Zn(II), Cd(II), Ag(I) | Azo ligand from 4,4'-methylenedianiline (B154101) and 4-bromoaniline (B143363) | Bidentate (azo N, amine N) | Not specified | jmchemsci.comjmchemsci.com |
| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Bidentate (S, amine N) | Tetrahedral (except Cu(II) - square planar) | d-nb.info |
This table presents data for compounds structurally related to this compound to illustrate potential coordination behaviors.
Applications in Homogeneous and Heterogeneous Catalysis
The transition metal complexes derived from furan-aniline based ligands have shown promise in catalytic applications. The catalytic activity is intrinsically linked to the ability of the metal center to cycle between different oxidation states, a property that is modulated by the coordinating ligand.
For example, copper(II) complexes with ligands derived from benzopyrane have been investigated for the oxidation of phenol, demonstrating catalytic potential in environmentally relevant reactions. orientjchem.org Similarly, various transition metal complexes have been examined for the oxidation of aniline to azobenzene. mdpi.com In these studies, the catalytic efficiency was found to be dependent on the specific metal ion and the ligand structure, with some complexes exhibiting significantly higher activity than others. mdpi.com
The versatility of these complexes extends to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the catalyst and reactants are in the same phase, while in heterogeneous catalysis, the catalyst is in a different phase. The choice between these two depends on the specific reaction, desired selectivity, and ease of catalyst separation and recycling. The potential for this compound-based complexes to be employed in both catalytic systems makes them a subject of ongoing research interest.
Precursor for Advanced Organic Materials
The combination of the aniline and furan moieties in this compound provides a foundation for the synthesis of novel organic materials with tailored electronic and optical properties.
Polymerization Strategies
Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, most notably polyaniline (PANI). rsc.orglettersonmaterials.com The polymerization of aniline can be achieved through chemical or electrochemical oxidation, leading to a polymer with a conjugated backbone responsible for its electrical conductivity. researchgate.net
The presence of the 5-methylfuran substituent on the aniline ring in this compound is expected to influence the polymerization process and the properties of the resulting polymer. The substituent can affect the solubility, processability, and electronic properties of the polymer. rsc.orgsci-hub.se For instance, the introduction of substituents can alter the morphology of the polymer films, which in turn impacts their conductivity and sensitivity in sensor applications. rsc.orglettersonmaterials.com
Table 2: Common Polymerization Methods for Aniline Derivatives
| Polymerization Method | Description | Key Features | Reference |
| Chemical Oxidation | Use of an oxidizing agent (e.g., ammonium (B1175870) persulfate) in an acidic medium to polymerize the aniline monomer. | Simple, scalable, can be done in bulk. | researchgate.net |
| Electrochemical Polymerization | Polymerization is initiated by applying an electrical potential to an electrode immersed in a solution containing the aniline monomer. | Allows for the direct deposition of polymer films on electrodes, good control over film thickness and morphology. | researchgate.net |
The resulting polymers from this compound could find applications in various electronic devices due to their potential semiconducting and electrochromic properties. researchgate.netresearchgate.net
Molecular Electronics Scaffolds
The rigid and planar structure of the furan and phenyl rings in this compound makes it a suitable scaffold for the construction of molecules for electronic applications. The extended π-conjugation in such molecules can facilitate charge transport, a key requirement for materials used in organic electronics.
Derivatives of furan-aniline have been explored for their potential in organic electronics and photonic devices. smolecule.com For example, hexacoordinate silicon pincer complexes incorporating benzimidazolyl-pyridine ligands, which share structural similarities with functionalized anilines, have been developed as multifunctional molecular electronic materials. rsc.org These materials have shown promising ambipolar charge carrier properties and have been used to improve the efficiency of organic solar cells. rsc.org This suggests that this compound could serve as a valuable building block for the synthesis of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Supramolecular Assembly Components
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of this compound to participate in such interactions makes it a promising component for the design of self-assembling systems.
The key intermolecular forces that can be exploited include hydrogen bonding via the amine group and π–π stacking interactions involving the aromatic furan and phenyl rings. Research on a related compound, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, has demonstrated the formation of three-dimensional networks through C—H···O hydrogen bonds and π–π stacking interactions between the furan and phenyl rings. researchgate.net These interactions lead to the formation of chains and more complex supramolecular architectures. researchgate.net
The self-assembly of porphyrin-based structures, another area of supramolecular chemistry, has also shown the importance of aniline-type functionalities in directing the formation of complex architectures. acs.org The ability to form well-defined, robust three-dimensional cages through non-covalent interactions highlights the potential of incorporating this compound into such systems to create novel functional materials.
Non-Covalent Interactions in Self-Assembled Structures
Self-assembly is a process where individual molecules spontaneously organize into ordered structures through non-covalent interactions. numberanalytics.com These interactions, though weaker than covalent bonds, are the driving force behind the formation of complex supramolecular architectures. numberanalytics.commdpi.com The structure of this compound is conducive to several types of non-covalent forces that can direct its assembly.
The primary interactions include:
Hydrogen Bonding: The aniline group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom and the oxygen atom of the furan ring can act as hydrogen bond acceptors. This allows for the formation of robust and directional intermolecular connections. mdpi.com
π-π Stacking: The presence of both a phenyl and a furan ring allows for π-π stacking interactions, where the aromatic rings arrange themselves in parallel, contributing to the stability of the assembly. numberanalytics.com
C-H···π and C-H···O Interactions: The hydrogen atoms on the methyl group and the aromatic rings can engage in weaker C-H···π interactions with the electron-rich faces of the furan and phenyl rings, and C-H···O interactions with the furan oxygen. Studies on closely related molecules containing the 2-(5-methylfuran-2-yl)phenyl moiety have confirmed the significant role of C-H···O and C-H···π interactions in forming layered and three-dimensional networks. iucr.orgresearchgate.net
The interplay of these interactions allows this compound to act as a programmable building block for creating higher-order structures with specific topologies and properties.
Table 1: Potential Non-Covalent Interactions for this compound
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Role in Self-Assembly |
| Hydrogen Bonding | Aniline N-H | Furan Oxygen, Aniline Nitrogen | Directs molecular recognition and orientation |
| π-π Stacking | Phenyl Ring, Furan Ring | Phenyl Ring, Furan Ring | Stabilizes layered or columnar structures |
| C-H···π Interactions | Methyl C-H, Aromatic C-H | Phenyl Ring, Furan Ring | Fine-tunes packing and stabilizes architecture |
| C-H···O Interactions | Methyl C-H, Aromatic C-H | Furan Oxygen | Contributes to the formation of 3D networks |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Provides general intermolecular cohesion |
Host-Guest Chemistry
Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. tcichemicals.commdpi.com While this compound is too small and lacks the pre-organized cavity needed to function as a host, its molecular dimensions and chemical functionality make it an ideal candidate for a guest.
Its potential roles as a guest include:
Encapsulation: The molecule could be encapsulated within the cavities of various host systems, such as self-assembled coordination cages or organic macrocycles like calixarenes and cyclodextrins. cam.ac.uk
Binding Drivers: The encapsulation would be driven by a combination of hydrophobic effects (the methylfuran and phenyl portions fitting into a nonpolar cavity) and specific interactions like hydrogen bonding between the aniline -NH₂ group and polar portals of the host. cam.ac.uk
Selective Recognition: The specific geometry and electronic properties of this compound could allow for selective binding by hosts designed with complementary shapes and interaction sites, potentially enabling applications in molecular sensing or separation.
Crystal Engineering and Solid-State Design
Crystal engineering is the rational design of crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. nih.gov The functional groups on this compound provide predictable and reliable handles for directing its assembly in the solid state.
Cocrystallization Strategies
A primary strategy in crystal engineering is cocrystallization, where two or more different molecular components are combined in a stoichiometric ratio within a single crystal lattice. nih.gov The hydrogen-bonding capabilities of this compound make it an excellent component for cocrystal design.
A logical strategy for forming cocrystals with this compound involves selecting co-formers with complementary functional groups. For instance:
Carboxylic Acid Co-formers: Co-crystallization with molecules containing carboxylic acid groups could lead to the formation of highly stable and predictable hydrogen-bonded structures, known as supramolecular synthons. A common synthon would be the salt-bridged or neutral hydrogen bond between the aniline's basic nitrogen and the acidic proton of the carboxylic acid.
Ditopic Acceptors: Molecules with two hydrogen bond acceptor sites could be used to link this compound units into extended chains or networks. nih.gov
By strategically choosing co-formers, it is possible to modulate the solid-state architecture and, consequently, the material properties of the resulting cocrystals.
Hydrogen Bonding Network Analysis
The analysis of hydrogen bonding networks is crucial for understanding and predicting the structure and stability of a crystalline solid. yasara.org While a dedicated crystal structure analysis for this compound is not available, extensive studies on derivatives containing the same core provide valuable insights.
Crystal structure analyses of N-sulfonylated derivatives of 2-(5-methylfuran-2-yl)aniline (B1299108) reveal complex networks dominated by specific interactions. iucr.orgresearchgate.net In these related structures, C—H···O and C—H···N hydrogen bonds are instrumental in linking molecules into layers and three-dimensional frameworks. iucr.org Furthermore, π-π stacking and C-H···π interactions play a crucial role in connecting these layers and ensuring crystal cohesion. iucr.orgresearchgate.net
Table 2: Hirshfeld Surface Analysis of Related N-[2-(5-methylfuran-2-yl)phenyl] Derivatives
| Interaction Type | Contribution in Derivative 1 researchgate.net | Contribution in Derivative 2 iucr.org | Expected Importance for this compound |
| O···H/H···O | 40.1% | 15.4% | High (due to furan oxygen and aniline hydrogens) |
| H···H | 27.5% | 30.2% | High (due to abundant C-H and N-H bonds) |
| C···H/H···C | 12.4% | 17.9% | Moderate (related to C-H···π interactions) |
| N···H/H···N | - | 22.3% | High (due to aniline N-H bonds) |
Note: Data is extrapolated from reported crystal structures of more complex derivatives and serves as a predictive guide.
Electrochemical Behavior of 4 5 Methylfuran 2 Yl Aniline
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a principal technique for investigating the redox properties of electroactive species. For 4-(5-Methylfuran-2-yl)aniline, a typical cyclic voltammogram in an acidic medium is expected to show an irreversible oxidation peak on the initial anodic scan. arxiv.org This peak corresponds to the oxidation of the aniline (B41778) monomer into a reactive cation radical. researchgate.net The potential at which this oxidation occurs is a critical parameter, influenced by the electronic effects of substituents on the aniline ring. Electron-donating groups generally lower the oxidation potential, and therefore, the electron-rich 5-methylfuran substituent is predicted to facilitate oxidation compared to unsubstituted aniline. nih.gov
During continuous potential cycling, new redox peaks corresponding to the formation and redox switching of oligomers and the subsequent polymer film would emerge and grow in intensity. arxiv.org These new reversible waves, typically occurring at lower potentials than the initial monomer oxidation, signify the deposition of an electroactive polymer film on the electrode surface. psu.edu
Below is a representative table of experimental conditions for conducting cyclic voltammetry on aniline derivatives, based on established methodologies.
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Working Electrode | Platinum (Pt), Glassy Carbon (GC), or Indium Tin Oxide (ITO) | tandfonline.comelectrochemsci.org |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) | arxiv.orgtandfonline.com |
| Counter Electrode | Platinum (Pt) wire or foil | arxiv.orgpsu.edu |
| Electrolyte/Solvent | Aqueous acid (e.g., 1 M HCl, 1 M H₂SO₄) or Acetonitrile with a supporting electrolyte (e.g., NaClO₄) | psu.edusci-hub.se |
| Monomer Concentration | 0.05 M to 0.1 M | arxiv.orgcas.cz |
| Scan Rate | 50-100 mV/s | arxiv.org |
| Potential Window | -0.2 V to +0.9 V (vs. SCE) | arxiv.orgchem-soc.si |
Electrochemical Polymerization Studies
Aniline and its derivatives are well-known to form conductive polymers through electrochemical polymerization. mdpi.com This process, typically carried out by repeated cyclic voltammetry, would lead to the formation of poly(this compound) on the electrode surface. The incorporation of the furan (B31954) ring into the polymer backbone is anticipated to significantly modify the properties of the resulting material compared to standard polyaniline.
The presence of the furan moiety could enhance the processability and solubility of the polymer, addressing common drawbacks of polyaniline. digitellinc.comacs.org Furthermore, copolymers of aniline and other heterocycles like furan or thiophene (B33073) have been synthesized, demonstrating that the properties of the final material, such as conductivity, can be tuned by adjusting the comonomer ratios. acs.orgnih.govjept.de The conductivity of furan/aniline copolymers has been observed to increase with a higher aniline content. nih.gov The resulting polymer would likely exhibit unique electrochromic properties, changing color in response to its oxidation state.
The properties of such a polymer can be inferred from related studies on furan-containing copolymers.
| Polymer System | Key Properties | Reference |
|---|---|---|
| Furan/Aniline Copolymers | Conductivity increases with aniline content. Synthesized via chemical oxidation due to large differences in monomer oxidation potentials. | acs.orgnih.gov |
| Thiophene/Aniline Copolymers | Formation of a copolymer is possible by adjusting polymerization potentials. The resulting material shows absorption maxima for benzenoid and quinoidal transitions. | jept.de |
| Polyaniline Derivatives with Heterocyclic Units | Exhibit improved electrochemical stability and processability compared to unsubstituted polyaniline. | digitellinc.comacs.org |
Mechanistic Insights into Electrochemical Transformations
The electrochemical transformation of this compound into its corresponding polymer follows a well-established mechanism for aniline derivatives. researchgate.net
Initiation: The process begins with the irreversible one-electron oxidation of the monomer at the anode surface to form a highly reactive cation radical. researchgate.netchem-soc.si
Propagation: These cation radicals then couple, typically in a "head-to-tail" fashion (at the para-position of the aniline ring relative to the amino group), followed by the elimination of two protons to re-aromatize and form a dimer. researchgate.net This dimer is more easily oxidized than the monomer, leading to the formation of a dimeric cation radical. srce.hr The chain grows as these oligomeric radicals couple with other monomeric or oligomeric radicals.
Termination & Doping: The polymerization continues, forming a long-chain polymer. Throughout this process, counter-ions from the acidic electrolyte are incorporated into the polymer film to maintain charge neutrality, a process known as doping. researchgate.net
The furan ring itself is an electroactive heterocycle and could potentially undergo oxidation at higher potentials. frontiersin.org This could introduce alternative reaction pathways, such as cross-linking between polymer chains or degradation of the polymer, which might affect the final material's stability and conductivity. The mechanism of electropolymerization for aniline derivatives can sometimes include side reactions, such as head-to-head coupling, which can lead to the formation of phenazine-type structures within the polymer, acting as a termination step. psu.edu
Beyond polymerization, the electrochemically generated radical cation of this compound could participate in other transformations, such as mediated redox reactions for the synthesis of other substituted anilines, a strategy that has proven effective for related compounds. acs.orgnih.gov
4 5 Methylfuran 2 Yl Aniline in Catalysis
Role as a Ligand in Metal-Catalyzed Reactions
While direct studies employing 4-(5-Methylfuran-2-yl)aniline as a ligand are not extensively documented, its derivatives have been successfully utilized in metal-catalyzed processes. The aniline (B41778) and furan (B31954) moieties provide nitrogen and oxygen donor atoms, respectively, which can coordinate with metal centers.
A notable example involves the synthesis of more complex ligands derived from structures containing the methylfuran-aniline core. For instance, α-diimine ligands prepared from aniline derivatives bearing furan groups have been used to create nickel(II) complexes. Specifically, a related compound, 3,5-Bis(5-methylfuran-2-yl)biphenyl-4-ylamine, was synthesized and subsequently converted into an α-diimine ligand. acs.org This ligand, upon reaction with a π-allylnickel chloride dimer, formed an η³-Allyl(α-diimine)nickel(II) complex. acs.org These complexes have demonstrated high catalytic activity for the addition polymerization of norbornene when activated with a cocatalyst like modified methylaluminoxane (B55162) (MMAO). acs.org
The general structure of such palladium complexes often involves N-heterocyclic carbene (NHC) ligands, which have proven effective in challenging amination reactions. For example, the Pd-PEPPSI-IPentCl pre-catalyst is highly active for coupling sterically hindered amines. core.ac.uk Although not directly involving this compound, this highlights the importance of the amine functional group in designing ligands for palladium catalysis. The reactivity of related furan-containing compounds in palladium-catalyzed aminations of five-membered heterocyclic halides further underscores the potential of this class of compounds to serve as ligands or ligand precursors. acs.org
The table below summarizes the catalytic performance of a nickel complex derived from a related aniline compound in norbornene polymerization.
| Catalyst System | Monomer/Catalyst Ratio | Activity (g PNB / (mol Ni * h)) |
| η³-Allyl(α-diimine)nickel(II) / MMAO | 100,000 | up to 3.16 x 10⁷ |
| Data pertains to a derivative, 3,5-Bis(5-methylfuran-2-yl)biphenyl-4-ylamine, used as a ligand precursor. acs.org |
Organocatalytic Applications
The field of organocatalysis often utilizes amines and their derivatives to catalyze reactions. While this compound itself has not been reported as a standalone organocatalyst, its structural elements are present in more complex and highly effective organocatalysts.
A prominent example is the use of imidazolidinone catalysts, which can be derived from amino compounds. A closely related structure, (2S,5S)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one, has been employed as an effective organocatalyst. caltech.edu This catalyst has been successfully used in the enantioselective hydrogenation of cyclic enones, demonstrating the utility of the methylfuran moiety within a chiral amine framework. caltech.edu These reactions proceed via the formation of an iminium ion intermediate, a hallmark of aminocatalysis. acs.org
The general principle of iminium catalysis involves the condensation of a chiral amine with a carbonyl compound to form an iminium ion, which then participates in subsequent transformations. acs.org Aromatic amines, including hindered aniline derivatives, have been successfully used as primary amine catalysts, particularly in reactions where secondary amines show lower rates or selectivities. acs.org This suggests a potential pathway for the application of this compound or its derivatives in organocatalysis.
The table below shows the results for the organocatalytic hydrogenation of a cyclic enone using a catalyst derived from a related furan-containing compound.
| Substrate | Catalyst | Product Yield (%) | Enantiomeric Excess (ee %) |
| 3-substituted-cyclopent-2-enone | (2S,5S)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one | Not specified | Not specified |
| This data illustrates the application of a derivative in organocatalysis. caltech.edu |
Heterogeneous Catalysis Incorporating the Compound
The incorporation of this compound into solid supports or as a precursor for heterogeneous catalysts is a plausible but not widely explored area. The amine group can be used to anchor the molecule to a solid support, such as silica (B1680970) or a polymer, which can then be used in heterogeneous catalysis.
For instance, the reductive amination of furfural (B47365) (a related furan aldehyde) with aniline over heterogeneous catalysts is a known process to produce N-(furan-2-ylmethyl)aniline. mdpi.com Catalysts such as Pt supported on Nb₂O₅-Al₂O₃ have been shown to be effective for this transformation. mdpi.com The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated. mdpi.com This indicates that the furan and aniline moieties can be reactive under heterogeneous catalytic conditions.
Furthermore, studies on the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with aniline over palladium nanoparticles immobilized in a porous metal-organic framework (MOF)/polymer composite have been reported. rsc.org These systems show high efficiency and selectivity towards the final amine product, (5-((phenylamino)methyl)furan-2-yl)methanol. rsc.org The catalyst demonstrated good recyclability, although with some loss of crystallinity of the MOF support over repeated runs. rsc.org While this reaction does not start with this compound, it demonstrates a pathway to synthesize related furan-aniline compounds using heterogeneous catalysts and highlights the stability and reactivity of such structures in these systems.
The performance of a heterogeneous catalyst in the reductive amination of HMF with aniline is detailed below.
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Amine (%) |
| UiO-67/PpPDA/Pd | 5 | 50 | 2 | 100 | >99 |
| This data is for the synthesis of a related furan-aniline compound via heterogeneous catalysis. rsc.org |
Conclusion and Outlook for Future Research on 4 5 Methylfuran 2 Yl Aniline
Summary of Key Research Findings
Research on the specific chemical entity 4-(5-Methylfuran-2-yl)aniline is not extensively documented in dedicated studies. However, significant insights can be drawn from research on its isomers and derivatives, which highlight the compound's potential as a valuable scaffold in medicinal chemistry and materials science.
The synthesis of compounds containing the furan-aniline moiety is an active area of investigation. For instance, a derivative, N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide, has been synthesized from 2-(5-methylfuran-2-yl)aniline (B1299108), demonstrating the utility of this isomeric structure as a precursor in more complex molecules. iucr.orgresearchgate.net The synthesis involved a one-pot reaction with m-nitrobenzenesulfonyl chloride in pyridine (B92270). iucr.org Additionally, studies on the photooxygenation of 4-(5-methylfuran-2-yl)aminocyanopyridine derivatives indicate the reactivity of the furan (B31954) ring within this structural class, leading to the formation of 1,4-dicarbonyl functionalized derivatives. acgpubs.org
Derivatives of the this compound scaffold have shown promise in various therapeutic areas. Analogous furan-containing compounds are being explored for their antimicrobial and anticancer properties. smolecule.com The biological activity is attributed to the unique combination of the furan and aniline (B41778) moieties, which can interact with biological targets like enzymes and receptors through hydrogen bonding and π-π stacking interactions. smolecule.com For example, derivatives have been identified as inhibitors of human sirtuin 2 (SIRT2), a target in cancer and neurodegenerative diseases. mdpi.com The versatility of the furan-aniline core allows for the synthesis of a wide range of derivatives, including quinolines and benzimidazoles, which have also been investigated for their potential as anticancer agents. evitachem.comjipbs.com
The furan moiety itself is a versatile building block in organic synthesis and materials science. It can undergo various chemical transformations, including oxidation to form derivatives with different biological activities. smolecule.com The furan ring's ability to participate in cycloaddition reactions, such as the Diels-Alder reaction, opens avenues for creating complex molecular architectures. numberanalytics.com
Table 1: Examples of Bioactive Compounds with Furan-Aniline or Related Scaffolds
| Compound Class | Investigated Activity | Reference |
| (5-Phenylfuran-2-yl)methanamine derivatives | Human Sirtuin 2 (SIRT2) inhibition | mdpi.com |
| 6-fluoro-N,N-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxamide | Potential anticancer and antimicrobial | evitachem.com |
| 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline | Potential antimicrobial and anticancer | smolecule.com |
| Thiazolo[3,2-a]pyrimidine derivatives with a 5-methylfuran-2-yl moiety | Diverse pharmacological activities | vulcanchem.com |
| Benzoxazinone and quinazolinone derivatives | Antimicrobial and anti-inflammatory | jst.go.jp |
Remaining Challenges and Open Questions
Despite the promising applications of its derivatives, research specifically on This compound is in its infancy, presenting several challenges and unanswered questions.
From a synthetic perspective, while the synthesis of related compounds is documented, specific challenges for the efficient and scalable production of this compound remain to be thoroughly investigated. The functionalization of the furan ring at the 3- and 4-positions is known to be more challenging than at the 2- and 5-positions, which could present hurdles in creating certain derivatives. researchgate.net Optimizing reaction conditions to achieve high yields and purity for the core molecule and its subsequent modifications is an area that requires further exploration. For instance, the synthesis of related nitroaniline derivatives has been optimized from small-scale microwave methods to larger-scale thermal conditions to achieve near-quantitative yields. rsc.org
The biological activity of this compound remains a significant open question. While its derivatives show potential, the specific bioactivity of the parent compound is unknown. Key questions include:
What is its specific antimicrobial spectrum?
Does it exhibit cytotoxic activity against cancer cell lines?
What are its specific molecular targets?
How does its activity compare to its isomers and more complex derivatives?
Answering these questions will require systematic screening and mechanistic studies.
Emerging Research Directions and Interdisciplinary Opportunities
The unique structural features of This compound position it at the intersection of several scientific disciplines, offering a range of emerging research directions and interdisciplinary opportunities.
In medicinal chemistry , the furan-aniline scaffold is a promising starting point for the development of new therapeutic agents. ekb.egijabbr.com Future research could focus on:
Rational Drug Design: Utilizing computational modeling to design derivatives with enhanced potency and selectivity for specific biological targets, such as kinases or sirtuins. smolecule.comevitachem.com
Prodrug Development: Modifying the aniline or furan moiety to improve pharmacokinetic properties such as bioavailability. vulcanchem.com
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs. vulcanchem.com
In materials science , the furan ring offers intriguing possibilities for the development of novel polymers and materials. numberanalytics.comrsc.org Research in this area could explore:
Bio-based Polymers: Using this compound as a monomer for the synthesis of renewable and potentially biodegradable polymers. Furan-based polymers are being investigated as alternatives to petroleum-based plastics. rsc.org
Functional Resins and Adhesives: Incorporating the furan-aniline structure into resins and adhesives to impart specific properties. numberanalytics.com
The field of chemical biology presents opportunities to use this compound in the development of new research tools. The furan moiety can participate in bio-orthogonal ligation reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.net This could enable the use of this compound derivatives for:
Bioconjugation: Attaching the molecule to proteins, nucleic acids, or other biomolecules for imaging or therapeutic purposes.
Proximity-Induced Ligation: Designing systems where the furan moiety reacts with a specific partner only when brought into close proximity by a biological event, allowing for the detection of molecular interactions. researchgate.net
The interdisciplinary nature of this research is further highlighted by the potential for collaboration between synthetic chemists, biologists, and materials scientists to fully exploit the potential of this versatile chemical scaffold. chim.it
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-(5-Methylfuran-2-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between halogenated anilines and 5-methylfuran derivatives. Key steps include:
- Nucleophilic substitution : Use a brominated aniline precursor (e.g., 2-bromo-4-nitroaniline) with a 5-methylfuran moiety under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like THF .
- Catalytic reduction : Reduce nitro groups to amines using Pd/C under hydrogen atmosphere (e.g., 10% Pd/C, H₂, 2 days, 90% yield) .
- Optimization : Critical parameters include solvent polarity (THF/water mixtures enhance solubility), temperature control (0°C to room temperature for substitution steps), and stoichiometric ratios (2.5 equivalents of alkylating agents for high yields) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methylfuran group (e.g., δ ~2.3 ppm for methyl protons) and aromatic amine signals (δ ~6.5–7.5 ppm for aniline protons) .
- IR Spectroscopy : Detect N-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the furan ring .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 188.1 for C₁₁H₁₁NO) .
Advanced Research Questions
Q. How does the 5-methylfuran moiety influence the electronic properties and reactivity of this compound compared to other aniline derivatives?
- Methodological Answer :
- Electronic Effects : The methylfuran group acts as an electron-donating substituent, increasing electron density on the aniline ring. This enhances nucleophilicity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) but may reduce stability under oxidative conditions .
- Comparative Reactivity : Unlike halogenated analogs (e.g., 2-bromo derivatives), the furan ring enables π-π stacking interactions in supramolecular assemblies, as observed in X-ray crystallography studies of related compounds .
- Experimental Validation : Use cyclic voltammetry to compare redox potentials with non-furan anilines. DFT calculations can model charge distribution differences .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer :
- Variable Screening : Re-examine catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (e.g., XPhos vs. SPhos), and solvent/base combinations (e.g., DMF/K₃PO₄ vs. toluene/Cs₂CO₃) .
- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
- Reproducibility Checks : Ensure rigorous exclusion of oxygen/water in Pd-catalyzed reactions, as moisture can deactivate catalysts and lead to inconsistent yields .
Q. What are the mechanistic insights into the biological activity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Target Interaction Studies : Use molecular docking simulations to predict binding affinities with enzymes (e.g., kinase inhibitors). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolic Stability : Assess in vitro microsomal stability (e.g., liver microsomes from rat/human) to identify metabolic hotspots (e.g., furan ring oxidation) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified furan substituents (e.g., 5-ethylfuran) and compare IC₅₀ values in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
